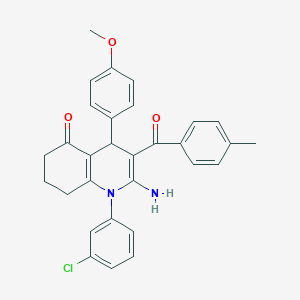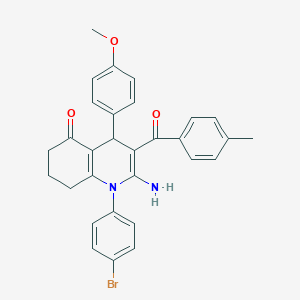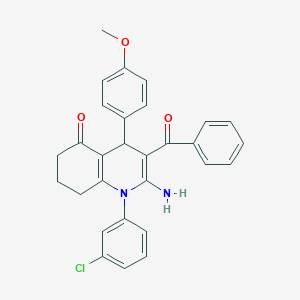![molecular formula C20H20Cl2N2O3 B304394 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has gained popularity as a research chemical due to its unique pharmacological properties. Etizolam is a thienodiazepine derivative that acts as a potent anxiolytic, sedative, hypnotic, and muscle relaxant.
作用機序
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the binding of GABA to the receptor, this compound increases the inhibitory effects of GABA, resulting in anxiolytic, sedative, and muscle relaxant effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease anxiety and induce sedation in animal models. It also has muscle relaxant effects, which are mediated by its action on the GABA-A receptor. This compound has been found to have a half-life of approximately 3.5 hours in humans, and it is primarily metabolized by the liver.
実験室実験の利点と制限
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research chemical, including its potency and selectivity for the GABA-A receptor. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments, including the potential for abuse and the lack of long-term safety data.
将来の方向性
There are several potential future directions for research on 3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its use as a potential treatment for anxiety disorders and insomnia. Another area of interest is its potential use as a muscle relaxant. Additionally, there is interest in studying the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
In conclusion, this compound is a benzodiazepine analog that has gained popularity as a research chemical due to its unique pharmacological properties. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, sedative, and muscle relaxant effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound, including its use as a potential treatment for anxiety disorders, insomnia, and muscle spasms.
合成法
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 2-(2,4-dichlorophenyl)ethylamine with ethyl acetoacetate in the presence of a base. The resulting product is then cyclized with ammonium acetate to form the pyrrolidinedione ring. The final step involves the reduction of the ketone group to form this compound.
科学的研究の応用
3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its anxiolytic and sedative properties. It has been shown to be effective in treating anxiety disorders, panic attacks, and insomnia. This compound has also been studied for its muscle relaxant properties, making it a potential treatment for muscle spasms and tension headaches. In addition, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
特性
分子式 |
C20H20Cl2N2O3 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
3-[2-(2,4-dichlorophenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-16-7-5-15(6-8-16)24-19(25)12-18(20(24)26)23-10-9-13-3-4-14(21)11-17(13)22/h3-8,11,18,23H,2,9-10,12H2,1H3 |
InChIキー |
ZHUXHACFDJNFOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















